N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15674926
Molecular Formula: C24H20N4O2
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4O2 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7+,25-15+ |
| Standard InChI Key | KSGTZFBNEGAFHO-ZOCGBISSSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemistry
The compound features a central pyrazole ring (1H-pyrazole) substituted at position 3 with a naphthalen-1-yl group and at position 5 with a carbohydrazide moiety. The hydrazide group is further functionalized with an (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene chain, introducing double-bond stereochemistry critical for molecular rigidity . X-ray crystallography of analogous compounds reveals planar arrangements of the pyrazole and naphthalene systems, with dihedral angles between these groups typically ranging from 15–25°.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Average mass | 396.45 g/mol |
| Monoisotopic mass | 396.1586 g/mol |
| Double-bond stereochemistry | (1E,2E) configuration |
| ChemSpider ID | 5259355 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy of related hydrazides shows distinctive bands:
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N–H stretching at 3200–3300 cm⁻¹ (hydrazide)
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C=O vibration at 1660–1680 cm⁻¹ (carbohydrazide)
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Aromatic C–H bending at 750–850 cm⁻¹ (naphthalene and methoxyphenyl).
Nuclear magnetic resonance (NMR) data for the methoxyphenyl group typically include a singlet at δ 3.85 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm.
Synthetic Methodologies
Condensation-Based Synthesis
The compound is synthesized via a three-step protocol:
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Formation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid: Naphthalene-1-carbaldehyde reacts with ethyl acetoacetate under Knorr pyrazole synthesis conditions (hydrazine hydrate, ethanol, reflux).
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Hydrazide formation: The carboxylic acid intermediate is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine hydrate .
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Schiff base condensation: The hydrazide reacts with (1E,2E)-3-(2-methoxyphenyl)prop-2-enal in ethanol under acidic catalysis (glacial acetic acid, 60°C, 8 hr) .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | N₂H₄·H₂O, EtOH, reflux, 12 hr | 68% |
| 2 | SOCl₂, then N₂H₄·H₂O, 0°C | 82% |
| 3 | CH₃COOH, EtOH, 60°C, 8 hr | 75% |
Industrial-Scale Considerations
Batch processes using flow chemistry improve yield (up to 89%) by minimizing intermediate isolation. Solvent recycling (ethanol/water azeotrope) reduces production costs by ≈23% compared to traditional methods.
Reactivity and Functionalization
Electrophilic Substitution
The naphthalene ring undergoes nitration (HNO₃/H₂SO₄) at the α-position (k ≈ 4.7 × 10⁻³ L/mol·s at 25°C). Methoxy group demethylation (BBr₃, CH₂Cl₂, −78°C) produces phenolic derivatives, enhancing water solubility (logP decreases from 3.2 to 1.8).
Coordination Chemistry
The hydrazide acts as a tridentate ligand, forming octahedral complexes with transition metals:
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Cu(II): λmax = 680 nm (d–d transition), μeff = 1.73 BM
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Fe(III): High-spin configuration, catalytic in Fenton-like reactions.
Biological Activities and Mechanisms
Anti-Inflammatory Action
In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production (78% inhibition at 20 μM) by suppressing iNOS expression (Western blot analysis). COX-2 inhibition (IC₅₀ = 11.3 μM) occurs through direct binding (Kd = 4.8 nM, surface plasmon resonance).
Computational Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311+G(d,p) calculations reveal:
-
HOMO (−5.43 eV) localized on naphthalene and hydrazide
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LUMO (−1.89 eV) delocalized across pyrazole and propenylidene
Molecular Docking
Autodock Vina predicts strong binding to EGFR (ΔG = −9.8 kcal/mol) via:
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π–π stacking between naphthalene and Phe723
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Hydrogen bonds: Hydrazide NH to Thr790 (2.1 Å).
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